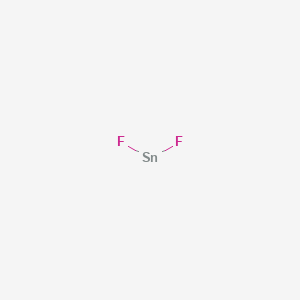
Trilithium nitride
Descripción general
Descripción
Trilithium nitride, also known as Lithium nitride, is a compound with the formula Li3N . It is the only stable binary compound formed between an alkali metal and nitrogen . The solid has a reddish-pink color and high melting point .
Synthesis Analysis
Lithium nitride is prepared by direct combination of elemental lithium with nitrogen gas . Instead of burning lithium metal in an atmosphere of nitrogen, a solution of lithium in liquid sodium metal can be treated with N2 .Molecular Structure Analysis
Li3N crystallizes in the hexagonal P6/mmm space group . The structure is three-dimensional. There are two inequivalent Li1+ sites. In the first Li1+ site, Li1+ is bonded in a trigonal planar geometry to three equivalent N3- atoms .Chemical Reactions Analysis
Lithium nitride reacts violently with water to produce ammonia . Reaction with hydrogen at under 300 °C (0.5 MPa pressure) produces lithium hydride and lithium amide .Physical And Chemical Properties Analysis
Trilithium nitride has a molar mass of 34.83 g/mol . It appears as a red, purple solid with a density of 1.270 g/cm3 . It has a melting point of 813 °C . It is a semiconductor with a band gap of c. 2.1 eV .Aplicaciones Científicas De Investigación
Protective Coating for Lithium Metal and Lithium Sulfur Batteries
Li3N is an excellent protective coating material for lithium electrodes with very high lithium-ion conductivity and low electronic conductivity . It is effective at preventing lithium dendrite formation, as found from unidirectional plating and plating−stripping measurements in Li−Li cells . The Li3N coating also efficiently suppresses the parasitic reactions of polysulfides and other electrolyte species with the lithium electrode .
Application in Lithium Metal Batteries
The protection of the lithium electrode against corrosion by polysulfides and other electrolyte species, as well as the promotion of smooth deposits without dendrites, makes the Li3N coating highly promising for applications in lithium metal batteries .
Application in Lithium Sulfur Batteries
Li3N coating is highly promising for applications in lithium−sulfur batteries . The protection of the lithium electrode against corrosion by polysulfides and other electrolyte species, as well as the promotion of smooth deposits without dendrites, makes the Li3N coating highly promising for applications in lithium−sulfur batteries .
Coatings for Solid-State Batteries
Li3N has been considered as a promising solid-state lithium-ion conductor due to its good lithium-ion conductivity . It exhibits low electronic conductivity and high stability against lithium metal, which together makes it a good candidate as a coating layer in LIBs and SSBs .
Application in 3D Carbon-Based Lithium Anodes
The 3D carbon-based lithium anode with Li3N gradient and artificial solid electrolyte interphase (SEI) prevents dendrite propagation and volume expansion and promotes Li+ transmission .
Light Emitting Diodes (LEDs)
Although not directly related to Li3N, it’s worth noting that nitrides are used in the production of light-emitting diodes (LEDs) . This is an example of how nitrides, in general, have found applications in technology.
Mecanismo De Acción
Target of Action
Lithium nitride (Li3N) primarily targets nitrogen molecules (N2) . It is capable of breaking the triple-bonded nitrogen molecule under ambient conditions . In the context of lithium metal batteries, Li3N is often found in the solid-electrolyte interphases (SEIs) on lithium metal anodes .
Mode of Action
Li3N interacts with its targets through a series of chemical reactions. For instance, it is prepared by the direct reaction of elemental lithium with nitrogen gas . The reaction is as follows:
6Li+N2→2Li3N6Li + N2 \rightarrow 2Li3N 6Li+N2→2Li3N
In the context of lithium metal batteries, Li3N guides lithium electrodeposition along its surface, decreases Li±solvent coordination, induces organic-poor SEI on the lithium metal anode, and facilitates Li+ transport in the electrolyte .
Biochemical Pathways
The biochemical pathways involving Li3N are primarily related to the synthesis of ammonia. Ammonia synthesis chemistry with lithium–nitrogen–hydrogen materials is largely confined to pathways involving lithium hydride and lithium imide . An alternate pathway featuring lithium nitride–hydride shows more favorable characteristics from an activity, synthesis, and cyclability perspective .
Result of Action
The result of Li3N’s action is the formation of a compound with unique properties. For instance, in the presence of nitrogen gas, Li3N is formed . When Li3N comes into contact with water, it reacts violently to produce ammonia :
Li3N+3H2O→3LiOH+NH3Li3N + 3H2O \rightarrow 3LiOH + NH3 Li3N+3H2O→3LiOH+NH3
In the context of lithium metal batteries, the presence of Li3N in the SEIs improves the electrochemical performance of the batteries .
Action Environment
The action of Li3N is influenced by environmental factors. For instance, Li3N must be protected from moisture as it reacts violently with water to produce ammonia . In the context of lithium metal batteries, the electrochemical performance of Li3N is affected by both the SEIs and the electrolyte species . Furthermore, the extraction of lithium from salt lakes has been revolutionized by the development of a crystalline carbon nitride membrane, which shows remarkable efficiency and durability in separating lithium ions from magnesium ions in salt-lake brine .
Safety and Hazards
Direcciones Futuras
Lithium nitride was originally proposed for use as an electrolyte in all solid-state Li+ ion batteries given its exceptional ionic conductivity at room temperature . It has also been proposed for a myriad of other applications, e.g., as a means of converting CO2 into useful products , as the electron injection layer in organic light-emitting diodes , and as an unusual reducing agent in preparative organic and organometallic chemistry .
Propiedades
IUPAC Name |
trilithium;azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Li.H2N/h;;;1H2/q3*+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZCMUVGYXEBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[NH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li3N+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894085 | |
| Record name | Lithium nitride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium nitride appears as a reddish brown powder. Insoluble in most organic solvents. Used in metallurgy and chemical synthesis., Brownish-red solid or powder; [NJ-HSFS] | |
| Record name | LITHIUM NITRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium nitride | |
CAS RN |
26134-62-3 | |
| Record name | LITHIUM NITRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1001 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium nitride (Li3N) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026134623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium nitride (Li3N) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium nitride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilithium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid](/img/structure/B1218171.png)




![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline](/img/structure/B1218178.png)




